Netarsudil vs. Ripasudil: Phase 3 J-ROCKET Trial IOP Reduction and Adverse Event Comparison
In the phase 3 J-ROCKET randomized controlled trial comparing netarsudil 0.02% once daily (QD) to ripasudil 0.4% twice daily (BID) in 245 Japanese patients with primary open-angle glaucoma or ocular hypertension, netarsudil demonstrated statistically superior IOP reduction [1]. At Week 4, the least squares mean diurnal IOP was 15.96 mmHg in the netarsudil group versus 17.71 mmHg in the ripasudil group, a margin of −1.74 mmHg favoring netarsudil (p < 0.0001). Mean reduction from baseline was 4.65 mmHg for netarsudil compared to 2.98 mmHg for ripasudil. Ocular adverse events occurred in 59.8% of netarsudil-treated patients versus 66.7% of ripasudil-treated patients, with conjunctival hyperemia rates of 54.9% and 62.6%, respectively [1].
| Evidence Dimension | Mean diurnal IOP reduction from baseline at Week 4 |
|---|---|
| Target Compound Data | Netarsudil 0.02% QD: −4.65 mmHg |
| Comparator Or Baseline | Ripasudil 0.4% BID: −2.98 mmHg |
| Quantified Difference | 1.67 mmHg greater reduction with netarsudil (p < 0.0001) |
| Conditions | Phase 3 randomized single-masked trial; 245 Japanese patients; 4-week treatment period |
Why This Matters
This represents the only phase 3 head-to-head trial directly establishing netarsudil's superiority over its closest in-class ROCK inhibitor analog on IOP reduction, enabling evidence-based selection for clinical or research procurement.
- [1] Araie M, Sugiyama K, Aso K, et al. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET). Adv Ther. 2023;40(10):4639-4656. View Source
